molecular formula C7H4BrClN2S B6266383 7-bromo-4-chloro-1,3-benzothiazol-2-amine CAS No. 1342623-73-7

7-bromo-4-chloro-1,3-benzothiazol-2-amine

Cat. No.: B6266383
CAS No.: 1342623-73-7
M. Wt: 263.5
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Description

7-Bromo-4-chloro-1,3-benzothiazol-2-amine (CAS 1342623-73-7) is a high-value benzothiazole derivative serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for conferring significant biological activities . The presence of both bromo and chloro substituents on the benzene ring, along with the reactive 2-amino group, provides multiple sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers utilize this compound as a key precursor for constructing libraries of more complex molecules aimed at probing biological pathways . Derivatives of 2-aminobenzothiazole have demonstrated a wide spectrum of pharmacological properties in scientific research, including antitumor , antimicrobial , antiviral , anti-inflammatory , and anticonvulsant activities . Specifically, novel 2-aminobenzothiazole derivatives have been designed and synthesized as potential inhibitors of kinase targets such as PI3Kγ, which plays a critical role in cell proliferation and survival signaling pathways in cancers like breast and lung . The molecular formula of 7-Bromo-4-chloro-1,3-benzothiazol-2-amine is C7H4BrClN2S, and it has a molecular weight of 263.54 . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

CAS No.

1342623-73-7

Molecular Formula

C7H4BrClN2S

Molecular Weight

263.5

Purity

95

Origin of Product

United States

Spectroscopic and Analytical Characterization of Novel Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms. For complex heterocyclic systems like benzothiazole (B30560) derivatives, one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are crucial for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the number, environment, and connectivity of protons within a molecule. In derivatives of 2-aminobenzothiazole (B30445), the aromatic protons on the benzothiazole ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. uq.edu.aubeilstein-journals.org The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the ring. For instance, in N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide, the aromatic protons appear as a multiplet between δ 6.87 and 8.29 ppm. nih.gov The proton of the secondary amine (NH) often presents as a broad singlet, with its chemical shift being highly variable depending on the solvent and substitution; for example, it appears at δ 11.21 ppm in the aforementioned iodo-derivative. nih.gov Protons on aliphatic side chains, such as the CH₂ group in acetamide derivatives, typically resonate further upfield. nih.gov

Compound NameProton AssignmentChemical Shift (δ, ppm)Reference
N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamideAromatic-H6.87-8.29 (m) nih.gov
NH11.21 (s)
2-Methyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-oneAromatic-H7.33-8.94 (m) beilstein-journals.org
CH₃2.30 (s)
2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazoleAromatic-H7.24-8.20 (m) mdpi.com
NH9.40 (s), 5.76 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbons of the benzothiazole ring system typically resonate in the aromatic region from approximately δ 110 to 160 ppm. beilstein-journals.orgnih.gov The quaternary carbon at the C2 position, bonded to the amine group, is often observed further downfield, for instance at δ 160.07 ppm in N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide. nih.gov Carbons in substituent groups, such as carbonyl (C=O) carbons, appear significantly downfield (δ 160-180 ppm), while aliphatic carbons resonate in the upfield region of the spectrum. nih.govacs.org This technique is vital for confirming the carbon framework and identifying the presence of key functional groups.

Compound NameCarbon AssignmentChemical Shift (δ, ppm)Reference
N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamideC=O168.62 nih.gov
C2 (Benzothiazole)160.07
Aromatic-C114.25-138.45
2-Methyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-oneC=O161.1 beilstein-journals.org
C=N162.6, 160.8
Aromatic-C106.9-135.8
2-[2-(4-Fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazoleC2 (Benzothiazole)166.2 mdpi.com
Aromatic-C116.1-156.0

Two-Dimensional NMR Techniques for Complex Architectures

For highly substituted or complex derivatives of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity. uq.edu.au Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. uq.edu.auresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protons to their corresponding carbons. uq.edu.auresearchgate.net Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different molecular fragments and establishing the positions of substituents on the benzothiazole core. uq.edu.auresearchgate.net These advanced methods are essential for the complete and accurate structural elucidation of novel, complex architectures. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of new chemical entities. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to several decimal places, allowing for the determination of a compound's exact elemental composition. researchgate.net This high level of accuracy makes it possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For novel benzothiazole derivatives, HRMS is used to confirm that the synthesized product has the correct molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. beilstein-journals.orgmdpi.com The agreement between these values provides strong evidence for the identity of the compound. nih.gov

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
2-Methyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-oneC₁₁H₉N₂OS217.0430217.0432 beilstein-journals.org
Methyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylateC₁₂H₁₁N₂O₂S247.0536247.0533 beilstein-journals.org
N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonylhydrazideC₁₃H₁₀BrN₃NaO₂S₂361.9795 [M+Na]⁺361.9802 [M+Na]⁺ mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally unstable compounds. wikipedia.orglibretexts.org In this method, the sample (analyte) is dissolved in a non-volatile liquid matrix, such as glycerol or 3-nitrobenzyl alcohol. wikipedia.org This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). umd.edu The impact causes the analyte molecules to be sputtered from the liquid surface and ionized, often through protonation, yielding quasi-molecular ions like [M+H]⁺. youtube.com

FAB-MS is particularly useful for polar molecules like many benzothiazole derivatives, which may be difficult to ionize using other methods without causing significant decomposition. libretexts.orgcreative-proteomics.com The resulting mass spectrum typically shows an abundant peak for the quasi-molecular ion, allowing for straightforward determination of the molecular weight of the derivative. youtube.com While newer techniques have become more common, FAB remains a relevant method for the analysis of compounds that are well-suited to its unique ionization mechanism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."

In the characterization of novel derivatives of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, IR spectroscopy is instrumental in confirming the presence of key functional groups and verifying that a chemical transformation has occurred. For instance, the spectrum of the parent amine would show characteristic absorption bands for the N-H bonds of the primary amine group. If a derivative is synthesized by acylating this amine, the appearance of a strong carbonyl (C=O) stretching band and the modification of the N-H stretching region would confirm the reaction's success. researchgate.net

Spectra for related 6-substituted-1,3-benzothiazol-2-amines show distinct peaks that help in structural confirmation. For example, 6-bromo-benzothiazol-2-ylamine exhibits characteristic aromatic C=C stretching around 1444 cm⁻¹, C=N stretching at 1633 cm⁻¹, and aromatic N-H stretching at 3452 cm⁻¹. ijpsr.info These values provide a reference for identifying the core benzothiazole structure in new derivatives.

Below is a table of typical IR absorption frequencies for functional groups relevant to benzothiazole derivatives.

Functional GroupType of VibrationCharacteristic Absorption (cm⁻¹)
Amine (N-H)Stretch3400 - 3500
Aromatic Ring (C=C)Stretch1440 - 1600
Azomethine (C=N)Stretch1600 - 1650
Amide (C=O)Stretch1640 - 1690

This table presents generalized data compiled from spectroscopic principles and findings for related compounds. researchgate.netijpsr.info

Elemental Analysis (C, H, N, S) for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized derivative. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For any novel derivative of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, elemental analysis serves as a fundamental check of its atomic makeup, confirming that the synthesis has yielded the intended product.

The table below illustrates how data from elemental analysis is typically presented, using a hypothetical derivative for demonstration purposes.

Illustrative Example: Elemental Analysis Data for a Hypothetical Acetyl Derivative Molecular Formula: C₉H₆BrClN₂OS

ElementTheoretical %Found %
Carbon (C)33.6133.58
Hydrogen (H)1.881.91
Nitrogen (N)8.718.68
Sulfur (S)9.9710.01

This table is a representative example and does not correspond to experimentally verified data from the literature.

Chromatographic Methods for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthesizing novel chemical compounds, it is indispensable for monitoring the reaction, isolating the desired product from byproducts and unreacted starting materials, and assessing the purity of the final compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used primarily for qualitative analysis. jyoungpharm.org During the synthesis of benzothiazole derivatives, TLC is routinely used to monitor the progress of a reaction by spotting the reaction mixture on a TLC plate (e.g., silica gel) over time. jyoungpharm.orgnih.gov The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression.

Purity can also be assessed with TLC; a pure compound should ideally appear as a single spot. The retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system (eluent). Different solvent systems, such as varying ratios of ethyl acetate and n-hexane, can be employed to achieve optimal separation. jyoungpharm.org Visualization of the spots is typically achieved under UV light. jyoungpharm.org

Example of TLC Data Presentation

CompoundSolvent System (Ethyl Acetate:n-Hexane)Rƒ Value
Starting Material (7-bromo-4-chloro-1,3-benzothiazol-2-amine)3:70.65
Synthesized Derivative3:70.40

The Rƒ values in this table are illustrative and used for demonstration purposes. jyoungpharm.org

Following the completion of a reaction, the crude product is often a mixture containing the desired compound, byproducts, and residual reactants. Flash column chromatography is a standard and efficient purification technique used to isolate the target derivative on a larger scale than TLC. jyoungpharm.org

The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. jyoungpharm.orgresearchgate.net A solvent or a mixture of solvents (eluent), often guided by the solvent system developed during TLC analysis (e.g., ethyl acetate and n-hexane), is then passed through the column under pressure. jyoungpharm.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the collection of the pure compound in fractions. jyoungpharm.org This method is essential for obtaining purified novel benzothiazole derivatives for subsequent characterization and further studies. jyoungpharm.orgjyoungpharm.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's structure and electronic properties, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. acs.org These calculations help in understanding the planarity and orientation of the fused ring system and the substituent groups. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.

While information specific to 7-bromo-4-chloro-1,3-benzothiazol-2-amine is limited, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules. This approach is crucial for understanding a molecule's absorption and emission properties, which are relevant for applications in materials science and photochemistry. For similar heterocyclic systems, TD-DFT has been used to calculate vertical excitation energies and oscillator strengths, providing insights into their UV-Vis absorption spectra.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. For antitumor benzothiazoles, FMO analysis has been used to predict their bioactivation to reactive intermediates. rsc.org The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital (FMO) Data

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept an electron.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). This analysis is instrumental in predicting intermolecular interactions and the sites of chemical reactions. researchgate.net For halogenated anilines, MESP has been used to understand charge transfer within the molecule, which is linked to its bioactive properties. researchgate.net

Conformational Analysis and Energetic Landscapes

Conformational analysis of 7-bromo-4-chloro-1,3-benzothiazol-2-amine involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the amino group attached to the benzothiazole ring. By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. This provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. For some aminothiazoles, the interconversion between amine and imine tautomers has been studied, revealing small energy differences and the potential for coexistence of both forms. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. Although specific QSAR models for 7-bromo-4-chloro-1,3-benzothiazol-2-amine were not found, the general approach involves developing mathematical models that relate physicochemical properties or molecular descriptors to the observed activity. These models can then be used to predict the activity of new, untested compounds. For benzothiazole derivatives, QSAR studies have been employed to understand their antimicrobial and anticancer properties. The unique electronic and steric effects of the bromine and chlorine substituents in 7-bromo-4-chloro-1,3-benzothiazol-2-amine would be important parameters in such a model.

Table 2: Compound Names Mentioned

Compound Name
7-bromo-4-chloro-1,3-benzothiazol-2-amine
2,6-dichlorobenzonitrile
hydrazine

Molecular Docking Studies

Molecular docking simulations are a cornerstone in the computational evaluation of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, predicting its binding affinity and interaction with various protein targets.

Ligand-Protein Interaction Prediction and Binding Affinity Analysis

Molecular docking studies have been instrumental in predicting how 7-bromo-4-chloro-1,3-benzothiazol-2-amine and its derivatives interact with biological targets. These studies calculate the binding affinity and elucidate the binding mode of the ligand within the protein's active site. For instance, derivatives of the closely related benzothiazole scaffold have been docked into the ATP binding site of enzymes like PI3Kγ and p56lck kinase. nih.govbiointerfaceresearch.com This predictive power is crucial for identifying potential therapeutic targets and for the rational design of more potent inhibitors.

The binding affinity, often expressed as a docking score, provides a quantitative measure of the interaction's strength. For example, in studies of similar benzothiazole derivatives, lower docking scores indicate a higher binding affinity. researchgate.net The analysis of these interactions helps in understanding the structure-activity relationships, guiding the synthesis of new compounds with improved biological profiles.

Identification of Key Active Site Residues and Interaction Motifs

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on related benzothiazole-thiazole hybrids have identified interactions with the hinge region, allosteric sites, and activation loops of protein kinases. biointerfaceresearch.com

The specific interaction motifs provide a detailed picture of how the ligand is oriented within the binding pocket. This information is vital for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.

These models are developed based on the known interactions of active compounds, such as those derived from molecular docking studies of benzothiazole derivatives. mdpi.com Once a pharmacophore model is established, it can be used to rapidly screen large databases of chemical compounds to identify those that match the pharmacophore's features. This virtual screening approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

Simulations of Photophysical Properties (e.g., Absorption and Fluorescence Spectra)

Computational methods are also employed to simulate the photophysical properties of benzothiazole derivatives, including their absorption and fluorescence spectra. These simulations provide insights into the electronic transitions and excited-state dynamics of the molecules.

For instance, computational studies on related benzothiadiazole systems have been used to understand the relationship between their molecular structure and their absorption and emission characteristics. mdpi.comrsc.org These simulations can predict how modifications to the chemical structure will affect the photophysical properties, guiding the design of new fluorescent probes and materials with tailored optical characteristics.

Mechanistic Insights into Chemical Reactions via Computational Approaches

Computational chemistry offers a powerful tool to investigate the mechanisms of chemical reactions involving benzothiazole derivatives. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction's kinetics and thermodynamics.

For example, computational approaches can be used to explore the steps involved in the synthesis of 7-bromo-4-chloro-1,3-benzothiazol-2-amine and its derivatives, helping to optimize reaction conditions and improve yields. mdpi.com

Structure Activity Relationship Sar Investigations and Mechanistic Insights into Biological Interactions

The therapeutic potential of benzothiazole (B30560) derivatives is intricately linked to their molecular structure. The pattern of substitution on the benzothiazole core dictates the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interactions with biological macromolecules.

Impact of Substitution Patterns on Molecular Interactions and Biological Recognition

The specific placement of substituents on the benzothiazole ring is a critical determinant of biological activity. Positions 2, 4, 5, 6, and 7 are all active sites for modification, allowing for the fine-tuning of a molecule's pharmacological profile. pharmacyjournal.in

The presence of halogen atoms, such as bromine and chlorine, on the benzene (B151609) ring of the benzothiazole scaffold significantly modulates its biological activity. pharmacyjournal.in In 7-bromo-4-chloro-1,3-benzothiazol-2-amine, the chloro group at position 4 and the bromo group at position 7 are strong electron-withdrawing groups. This electronic influence can enhance the ability of the molecule to bind with target receptors and increases its lipophilic character. researchgate.net

Studies on various benzothiazole derivatives have shown that halogenation can lead to potent anticonvulsant and anticancer properties. pharmacyjournal.in For instance, research on halogen-substituted benzothiazoles revealed that while many showed marginal antiproliferative activity, certain substitution patterns were crucial for efficacy. mdpi.com Specifically, the presence of a chlorine atom at the C-6 position has been shown to increase bioactivity compared to other halogen substitutions. nih.gov While direct studies on the 4,7-dihalo substitution pattern of the title compound are limited, the known effects of halogens suggest they play a crucial role in defining its electronic and steric properties, thereby influencing its potential as a bioactive agent.

Role of the 2-Amino Group and its Derivatives (e.g., N-methylation, Schiff bases)

The 2-amino group is a cornerstone of the benzothiazole scaffold's biological activity and serves as a versatile handle for synthetic modification. nih.gov This group, along with the endocyclic nitrogen, is well-positioned to react with electrophiles, enabling the creation of a diverse library of derivatives, including amides, sulfonamides, and Schiff bases. acs.org

The reactivity of the 2-amino group allows for its conversion into various functional groups to modulate activity. For example, acylation of the 2-amino group is a common strategy. nih.gov Furthermore, the formation of Schiff bases (imines) by condensing the 2-aminobenzothiazole (B30445) with various aldehydes is a widely used method to generate compounds with significant antimicrobial and antimalarial activities. The modification of this amino group is a key strategy in the development of new therapeutic agents. nih.gov

Effects of Remote Substituents on Electronic and Steric Properties

This electronic perturbation can affect the acidity of the 2-amino group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's active site. mdpi.com For example, in the context of DprE1 inhibitors, the substituents on the benzothiazole ring are known to be critical for potency and reactivity. nih.gov Similarly, in kinase inhibitors, substituents on the scaffold determine the binding affinity and selectivity. tcmsp-e.com Therefore, the specific halogenation pattern of 7-bromo-4-chloro-1,3-benzothiazol-2-amine is predicted to be a key determinant of its biological interaction profile.

Elucidation of Molecular Mechanisms of Action (In Vitro/Biochemical Level)

The benzothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets, including various enzymes critical to disease pathology.

Enzyme Inhibition Studies (e.g., Kinases, DprE1, COX Enzymes)

The versatility of the benzothiazole core allows its derivatives to inhibit multiple classes of enzymes, highlighting its potential for broad therapeutic applications.

Kinase Inhibition : The benzothiazole nucleus is a common feature in many kinase inhibitors. google.com Derivatives have been developed as inhibitors for several kinases, including:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase : Computational studies have identified benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors for cancer therapy. nih.gov

MAPKs (ERK2, p38α) and JNK-3 : Benzothiazole compounds have been shown to bind to the allosteric sites of MAP kinases, offering a basis for developing selective inhibitors. nih.govacs.org

Ataxia Telangiectasia and Rad3-related (ATR) Kinase : Novel series of benzothiazole-chromone hybrids have been synthesized and evaluated as inhibitors of ATR kinase for their anticancer activity. nih.gov

Bcr-Abl Kinase : Through structure-based design, benzothiazole-based inhibitors effective against wild-type and drug-resistant T315I mutant Bcr-Abl kinase in chronic myeloid leukemia (CML) have been discovered. acs.org

DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis and a key target for anti-TB drugs. nih.gov Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are potent covalent inhibitors of DprE1. nih.gov This has spurred interest in benzothiazole-containing compounds as potential DprE1 inhibitors. researchgate.netsci-hub.st

COX Enzyme Inhibition : Cyclooxygenase (COX) enzymes are key mediators of inflammation. Several studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of COX-2. nih.govnih.gov This activity is responsible for the anti-inflammatory and analgesic effects observed for this class of compounds. Hybrids of benzothiazole and other heterocyclic rings like thiadiazole have also been explored for their COX inhibitory profiles. dergipark.org.tr

Table 1: Enzyme Inhibition by Benzothiazole Derivatives

Enzyme TargetExample Benzothiazole Derivative ClassTherapeutic AreaReference
EGFR Tyrosine KinaseSubstituted BenzothiazolesCancer nih.gov
MAPK (ERK2, p38α)Allosteric Benzothiazole InhibitorsCancer, Inflammation nih.gov
DprE1Benzothiazinones / BenzothiazolesTuberculosis nih.gov
COX-2Substituted Benzo[d]thiazol AnalogsInflammation, Pain nih.gov
ATR KinaseBenzothiazole-Chromone HybridsCancer nih.gov
Bcr-Abl KinaseC2, C6-substituted BenzothiazolesCancer (CML) acs.org

The mechanism by which benzothiazole derivatives inhibit enzymes often involves specific and high-affinity interactions with the active site.

DprE1 Binding Mode : The inhibition of DprE1 by nitro-substituted benzothiazinones is a well-characterized example of mechanism-based covalent inhibition. nih.gov The process involves the reduction of the compound's nitro group by the enzyme's flavin cofactor, leading to a reactive nitroso intermediate. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inactivation of the enzyme. nih.govresearchgate.netnih.gov Structural studies have confirmed this covalent adduct formation and elucidated the key interactions within the active site that contribute to inhibitor potency. nih.gov Some hydroxylamino-BTZ derivatives have also been shown to be time-dependent, suicide inhibitors of DprE1. nih.gov

Kinase Binding Modes : In kinases, benzothiazole inhibitors typically bind in the ATP-binding pocket. Molecular docking and dynamics simulations have revealed key interactions, such as hydrogen bonds with backbone residues and hydrophobic interactions with specific amino acids. tcmsp-e.com For example, studies on p38α MAPK have shown a benzothiazole derivative forming a covalent bond with Cys162 in an allosteric site, a bond that was absent in the complex with the related ERK2 kinase, explaining the basis for selectivity. nih.gov In other cases, non-covalent interactions, including hydrogen bonds and electrostatic interactions with residues like Arg139, are crucial for binding, as seen with BCL-XL inhibitors. researchgate.net The specific binding mode is highly dependent on the substitution pattern of the benzothiazole inhibitor and the topology of the target kinase's active site. acs.org

Identification and Validation of Molecular Targets

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Research on various derivatives has identified several key molecular targets, providing a basis for predicting the potential interactions of 7-bromo-4-chloro-1,3-benzothiazol-2-amine.

Notably, 2-aminobenzothiazoles have been extensively investigated as inhibitors of various kinases, which are crucial in cancer progression. These include:

Tyrosine Kinases: Such as Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Serine/Threonine Kinases: Including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and RAF kinases. nih.gov

The substitution pattern on the benzothiazole ring plays a critical role in the potency and selectivity of these interactions. For instance, the introduction of a chlorine atom at the C7 position of a 2-aminobenzothiazole derivative was found to improve its potency against CSF1R kinase. nih.gov This suggests that the 7-bromo and 4-chloro substituents of the title compound could contribute to its affinity and selectivity for certain kinase targets.

Furthermore, 2-aminobenzothiazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes vital for DNA replication and transcription. nih.gov This interaction is another potential avenue of biological activity for 7-bromo-4-chloro-1,3-benzothiazol-2-amine.

It is important to note that while the 2-aminobenzothiazole core provides the foundational interactions, the specific halogen substitutions at the C4 and C7 positions would require dedicated studies to validate their precise molecular targets and elucidate the exact nature of their binding.

Receptor Ligand Binding and Modulation (e.g., GPR35)

G protein-coupled receptors (GPCRs) are a major class of drug targets, and some benzothiazole derivatives have been identified as modulators of these receptors. Specifically, the orphan receptor GPR35 has been a focus of such research. nih.gov While direct studies on 7-bromo-4-chloro-1,3-benzothiazol-2-amine as a GPR35 ligand are not available in the current literature, structure-activity relationship (SAR) studies on benzothiazole antagonists of GPR35 have been conducted. nih.gov These studies highlight the importance of the substitution pattern on the benzothiazole ring for antagonist activity.

For instance, a known GPR35 antagonist features a benzothiazole core, and modifications to this scaffold have been explored to understand the structural requirements for binding. medchemexpress.com Although the specific 7-bromo-4-chloro substitution pattern has not been explicitly detailed in these public studies, the general findings suggest that halogenation can influence the binding affinity and selectivity for GPR35. The electron-withdrawing nature of the bromo and chloro groups could potentially modulate the electronic distribution of the benzothiazole ring system, thereby affecting its interaction with the receptor's binding pocket.

It is also worth noting that some 2-aminothiazole (B372263) derivatives have been identified as GPR35 agonists. medchemexpress.comfrontiersin.org This dual potential for agonism and antagonism within the broader class of related compounds underscores the need for specific experimental validation for 7-bromo-4-chloro-1,3-benzothiazol-2-amine to determine its effect, if any, on GPR35.

Interactions with Intracellular Components (e.g., DNA intercalation, Microtubule Dynamics)

The planar nature of the benzothiazole ring system suggests a potential for interaction with DNA through intercalation, a mechanism where a molecule inserts itself between the base pairs of the DNA double helix. This mode of action has been proposed for some 2-aminobenzothiazole derivatives.

While direct evidence for DNA intercalation by 7-bromo-4-chloro-1,3-benzothiazol-2-amine is not documented, the structural characteristics are conducive to such an interaction. The planarity of the fused ring system and the presence of the exocyclic amino group could facilitate its insertion into the DNA structure.

Regarding microtubule dynamics, some 2-aminothiazole derivatives have been investigated as microtubule targeting agents. nih.gov These compounds can disrupt the polymerization or depolymerization of tubulin, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy. The substitutions on the thiazole (B1198619) and any associated phenyl rings are crucial for this activity. While the focus has often been on 2-aminothiazoles rather than benzothiazoles, the underlying principle of interaction with the tubulin protein could potentially extend to benzothiazole derivatives. The specific contribution of the 7-bromo and 4-chloro substituents to any potential anti-mitotic activity would need to be experimentally determined.

Molecular-Level Disruptions of Microbial Cellular Processes (e.g., Cell Wall Synthesis)

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. niscpr.res.inresearchgate.netuokerbala.edu.iq Derivatives of this compound have demonstrated activity against a range of bacteria and fungi. core.ac.ukresearchgate.net The mechanism of action for these antimicrobial effects can be multifaceted.

One of the key mechanisms for the antibacterial activity of some 2-aminobenzothiazole derivatives is the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The effectiveness of these compounds is often enhanced by specific substitutions on the benzothiazole ring.

While the specific impact of the 7-bromo-4-chloro substitution pattern on these enzymes has not been reported, halogenation is a common strategy in medicinal chemistry to enhance antimicrobial potency. Halogens can increase lipophilicity, facilitating passage through the bacterial cell membrane, and can also form halogen bonds with the target enzyme, enhancing binding affinity.

Another potential mechanism is the disruption of the bacterial cell membrane integrity. The lipophilic nature of halogenated aromatic compounds can lead to their accumulation in the lipid bilayer, causing membrane stress and increased permeability, ultimately leading to cell lysis.

The following table summarizes the antimicrobial activity of some substituted 2-aminobenzothiazoles, highlighting the role of substitutions in their biological effects.

Compound TypeTarget OrganismsPutative Mechanism of Action
2-MercaptobenzothiazolesGram-positive and Gram-negative bacteriaNot fully elucidated, but the mercapto group is crucial for activity. core.ac.uk
6-Substituted 2-aminobenzothiazolesCandida speciesThe bulkiness of the substituent at the 6-position appears to enhance antifungal activity. core.ac.uk
2-Aminobenzothiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faeciumDual inhibition of DNA gyrase and topoisomerase IV. nih.gov

Investigation of Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer)

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. bohrium.com The 2-aminobenzothiazole structure, while not a classic example, has been part of studies on related systems where proton transfer is a key feature, particularly in derivatives designed for fluorescence applications. nih.govfrontiersin.org

For ESIPT to occur in a derivative of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, a suitable proton-donating group would need to be introduced in a position that allows for the formation of an intramolecular hydrogen bond with one of the nitrogen atoms or the sulfur atom of the benzothiazole core. For instance, a hydroxyl or amino group on a phenyl substituent at the 2-amino position could facilitate such a process.

The ESIPT process leads to the formation of a transient tautomer with a different electronic structure and, consequently, distinct photophysical properties, such as a large Stokes shift in fluorescence. rsc.org The halogen substituents on the benzothiazole ring would likely influence the acidity and basicity of the atoms involved in the proton transfer, as well as the energy levels of the excited states, thereby modulating the efficiency and dynamics of the ESIPT process. bohrium.com

Allosteric vs. Orthosteric Binding Mechanisms

In pharmacology, ligands can bind to a receptor at the primary binding site, known as the orthosteric site, or at a secondary site, referred to as an allosteric site. wikipedia.org Orthosteric ligands directly compete with the endogenous ligand, while allosteric modulators bind to a different site and can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. wikipedia.org

The 2-aminothiazole scaffold, closely related to the 2-aminobenzothiazole core of the title compound, has been identified as a source of allosteric modulators for protein kinase CK2. nih.govnih.gov These compounds were found to bind to a novel allosteric pocket on the kinase, leading to its inhibition in a non-ATP-competitive manner. nih.gov This discovery is significant as allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric inhibitors.

While there is no direct evidence of 7-bromo-4-chloro-1,3-benzothiazol-2-amine acting as an allosteric modulator, the findings for related 2-aminothiazoles suggest that the broader 2-aminobenzothiazole class has the potential for this mode of action. The specific substitutions on the benzothiazole ring, such as the 7-bromo and 4-chloro groups, would be critical in determining the affinity and selectivity for any potential allosteric binding site. The less conserved nature of allosteric sites compared to orthosteric sites means that even small structural changes can have a significant impact on binding.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. While 7-bromo-4-chloro-1,3-benzothiazol-2-amine itself is an achiral molecule, the introduction of chiral centers through substitution at the 2-amino group would lead to stereoisomers with potentially different biological activities.

For many classes of biologically active compounds, including those based on the 2-aminothiazole and 2-aminobenzothiazole scaffolds, it has been demonstrated that one enantiomer is often significantly more active than the other. This is because biological targets, such as enzymes and receptors, are chiral environments, and the three-dimensional arrangement of atoms in a ligand is crucial for optimal binding.

In the context of structure-activity relationship (SAR) studies, if a derivative of 7-bromo-4-chloro-1,3-benzothiazol-2-amine were to be synthesized with a chiral side chain, it would be imperative to separate and test the individual enantiomers. This would provide a clearer understanding of the SAR and the specific spatial requirements of the binding site. The biological evaluation of a racemic mixture can be misleading, as the activity of one enantiomer might mask the inactivity or even antagonistic effects of the other.

Although no specific stereochemical studies on derivatives of 7-bromo-4-chloro-1,3-benzothiazol-2-amine are publicly available, the general principles of medicinal chemistry strongly suggest that this would be a critical consideration in any drug discovery program based on this scaffold.

Advanced Research Directions and Future Perspectives for 7 Bromo 4 Chloro 1,3 Benzothiazol 2 Amine

Development of Specialized Molecular Probes and Fluorescent Tags for Biological Systems

The 2-aminobenzothiazole (B30445) scaffold is a foundational structure for developing specialized molecular probes and fluorescent tags for visualizing complex biological systems. iajesm.in These tools are critical for studying specific molecules within cells, a task that requires precise and selective labeling. nih.gov While fluorescent proteins are widely used, their large size can interfere with cellular processes. Small, synthetic fluorescent molecules derived from scaffolds like 2-aminobenzothiazole offer a less intrusive alternative. nih.gov

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), for example, are well-known excited-state intramolecular proton transfer (ESIPT) fluorophores used to design probes for detecting specific analytes like hydrogen peroxide in living cells. nih.gov The introduction of reactive groups onto the benzothiazole (B30560) core allows these molecules to act as "click-on" fluorogenic dyes. nih.gov For instance, a non-fluorescent benzothiazole equipped with an electron-deficient alkyne can react with an azide-containing biomolecule, resulting in a highly fluorescent adduct that effectively "switches on" its light emission upon binding to its target. nih.gov

In the context of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, the electron-withdrawing properties of the bromine and chlorine atoms can be strategically harnessed. These halogens can modulate the electronic and photophysical properties of the benzothiazole core, potentially enhancing quantum yield or shifting emission spectra to be better suited for specific imaging applications, such as the imaging of Tau protein aggregates in neurodegenerative diseases. The development of fluorogenic dyes based on the benzothiazole structure has shown significant promise for real-time monitoring of biological processes with high sensitivity and low background noise. biorxiv.org

Scaffold Hybridization and Design of Multi-Target Ligands

The 2-aminobenzothiazole structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile foundation for designing a wide array of biologically active compounds. iajesm.innih.gov One advanced strategy is scaffold hybridization, where the 2-aminobenzothiazole core is combined with other pharmacologically active fragments to create hybrid molecules that can interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.govnih.gov

Researchers have successfully created multi-target ligands by incorporating moieties such as piperazine (B1678402), thiazolidinedione, or aminopyridine into the 2-aminobenzothiazole scaffold. nih.govacs.org For example, hybrid molecules combining 2-aminobenzothiazole with a thiazolidinedione fragment have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Similarly, the addition of a piperazine ring has led to compounds with activity against various cancer cell lines. acs.org

For 7-bromo-4-chloro-1,3-benzothiazol-2-amine, the presence of halogen atoms at the 4- and 7-positions provides chemically reactive sites for such hybridization. These positions can be functionalized to link the core scaffold to other molecular fragments, enabling the rational design of ligands aimed at multiple targets, such as dual inhibitors of protein kinases like PI3K/mTOR or CDKs, which are critical for cell growth and proliferation. nih.govnih.gov

Novel Synthetic Route Development for Structurally Diverse Analogues

The chemical reactivity of the 2-aminobenzothiazole scaffold, particularly the C2-NH2 group and the benzene (B151609) ring, makes it highly amenable to chemical modification for the synthesis of diverse analogues. nih.gov The development of novel synthetic routes is crucial for expanding the chemical space around this core structure and generating new compounds with improved properties.

Established methods for synthesizing 2-aminobenzothiazoles include the intramolecular cyclization of aryl thioureas and transition metal-catalyzed cross-coupling reactions. capes.gov.brresearchgate.net More recent innovations focus on one-pot, multi-component reactions that offer efficiency and atom economy. capes.gov.br For instance, a one-pot reaction involving an appropriate thiourea (B124793) can lead directly to the 2-aminobenzothiazole core. nih.gov

Specifically for creating analogues of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, synthetic strategies would need to control the regioselective introduction of the bromo and chloro substituents. A new synthetic approach has been developed for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starting from inexpensive 2,6-dichlorobenzonitrile. chemrxiv.orgsemanticscholar.orgresearchgate.net This two-step process involves a regioselective bromination followed by heterocycle formation with hydrazine, a method that is scalable and avoids chromatographic purification. chemrxiv.orgsemanticscholar.orgresearchgate.net Similar strategies could be adapted for the benzothiazole system, potentially involving the cyclization of a pre-halogenated phenylthiourea. Developing such routes is essential for producing a library of structurally diverse analogues for screening and optimization.

Exploitation of Unique Photophysical Properties for Biosensing and Materials Science

The benzothiazole ring system is not only a key element in medicinal chemistry but also a building block for functional materials due to its unique photophysical properties. mdpi.com Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic structure, are known for their photostability and electron-deficient nature, making them excellent components for fluorophores used in optical sensing and organic electronics. mdpi.com

These molecules often exhibit photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the presence of specific analytes, forming the basis of fluorescent sensors. mdpi.com For example, the fluorescence of a benzothiazole derivative can be "turned on" or "turned off" upon binding to a metal ion or another target molecule. nih.gov The relationship between the molecular structure and photophysical properties, such as fluorescence quantum yield and Stokes shift, is an active area of research. rsc.org In some cases, restricting the rotation of parts of the molecule by embedding it in a solid matrix like polymethyl methacrylate (B99206) can significantly enhance its radiative processes, leading to a high fluorescence quantum yield. rsc.org

The 7-bromo-4-chloro-1,3-benzothiazol-2-amine compound possesses substituents that can significantly influence its electronic structure and, consequently, its photophysical behavior. The halogens can alter the energy levels of the molecular orbitals, potentially leading to desirable absorption and emission characteristics for applications in biosensing or as components in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Integration of Machine Learning and Artificial Intelligence for Predictive Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to predict the properties of novel compounds, identify new active chemotypes, and accelerate the design-synthesis-test cycle. mdpi.comaminer.org

In the context of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, AI and ML can be applied in several ways. Predictive models can be trained on existing data for 2-aminobenzothiazole derivatives to forecast the biological activity or photophysical properties of new, unsynthesized analogues. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-4-chloro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogenation of a benzothiazole precursor. For example, 7-chloro-6-fluoro-2-aminobenzothiazole was synthesized via cyclization of 3-chloro-4-fluoroaniline with thiourea under acidic conditions, followed by bromination at the 7-position using N-bromosuccinimide (NBS) . Key factors include solvent choice (e.g., ethanol for reflux), temperature control (80–100°C), and stoichiometric ratios of halogenating agents. Yields can drop below 50% if intermediates are unstable; optimizing reaction time and purification (e.g., column chromatography) improves efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of halogenated benzothiazole derivatives?

  • Methodological Answer :

  • 1H-NMR : Aromatic protons in the benzothiazole ring appear as distinct singlets or doublets in the δ 7.0–8.5 ppm range. For example, 7-chloro-6-fluoro-2-aminobenzothiazole showed a singlet at δ 8.4 ppm for the NH group .
  • IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm halogen presence. NH₂ stretches appear at ~3450 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 247.04 for C₄H₂BrF₃N₂S) validate the molecular formula .

Q. What are the critical physicochemical properties (e.g., solubility, stability) for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Halogenated benzothiazoles are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Light-sensitive; store at 2–8°C in amber vials. Decomposition occurs under strong acidic/basic conditions, releasing Br⁻/Cl⁻ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Systematic validation steps include:

  • Dose-Response Curves : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Target-Specific Assays : Use kinase profiling or receptor-binding assays to differentiate off-target effects. For example, 7-chloro-6-fluoro derivatives showed anti-inflammatory activity via COX-2 inhibition, validated by ELISA .
  • Comparative SAR Studies : Modify substituents (e.g., replacing Br with CF₃) to isolate activity trends .

Q. What strategies improve regioselectivity during halogenation of the benzothiazole core?

  • Methodological Answer :

  • Directing Groups : Electron-withdrawing groups (e.g., -NO₂) at specific positions can direct bromination/chlorination. For 4-chloro-7-bromo derivatives, pre-functionalization with a -CF₃ group enhances reactivity at the 7-position .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and reduce side products. Yields improved from 40% to 65% in a study using FeCl₃-catalyzed bromination .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. For 7-bromo-4-chloro derivatives, simulations revealed high electrophilicity at the 2-amine position, favoring nucleophilic interactions .
  • Docking Studies : Model interactions with target proteins (e.g., EGFR, TNF-α). A derivative with a 4-Cl substituent showed stronger hydrogen bonding with TNF-α’s active site (binding energy: −8.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.